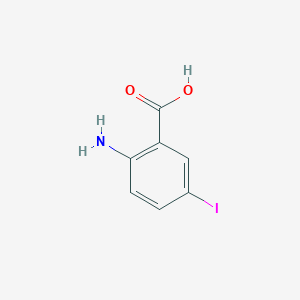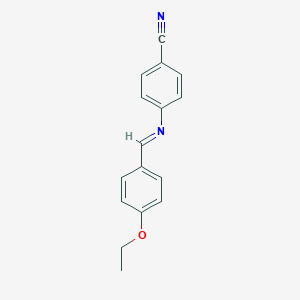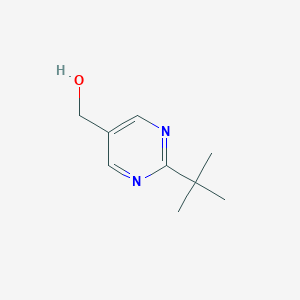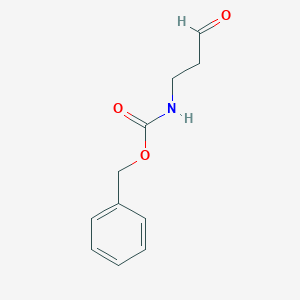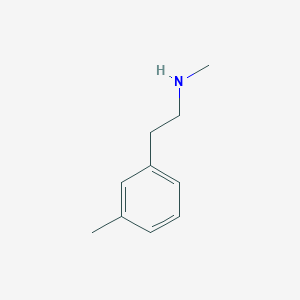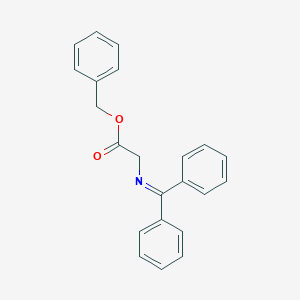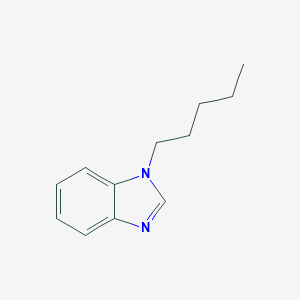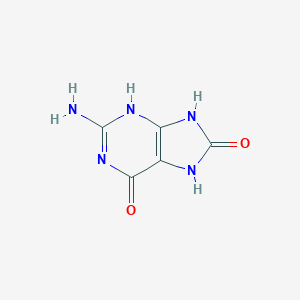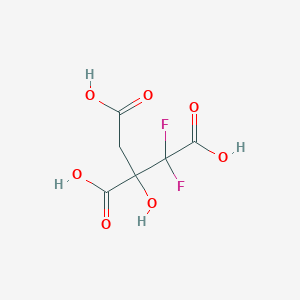
2,2-Difluorocitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocitric acid (DFCA) is a chemical compound that belongs to the family of citric acid analogs. It is a potent inhibitor of aconitase, an enzyme involved in the citric acid cycle. DFCA has been widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.
Mechanism Of Action
2,2-Difluorocitric acid inhibits aconitase, an enzyme involved in the citric acid cycle, by binding to the iron-sulfur cluster of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in the production of ATP. The inhibition of aconitase by 2,2-Difluorocitric acid has been shown to induce apoptosis in cancer cells and reduce inflammation in vitro.
Biochemical And Physiological Effects
2,2-Difluorocitric acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
2,2-Difluorocitric acid has several advantages for lab experiments. It is a potent inhibitor of aconitase, making it a useful tool for studying the citric acid cycle and its regulation. Additionally, 2,2-Difluorocitric acid has been shown to have anti-inflammatory properties, making it a useful tool for studying the role of inflammation in disease. However, 2,2-Difluorocitric acid has some limitations for lab experiments. It is a complex molecule that requires careful control of the reaction conditions to obtain the desired product. Additionally, 2,2-Difluorocitric acid is relatively expensive and may not be readily available in some research settings.
Future Directions
There are several future directions for research on 2,2-Difluorocitric acid. One area of research is the development of 2,2-Difluorocitric acid analogs with improved properties, such as increased potency or selectivity. Another area of research is the study of 2,2-Difluorocitric acid in animal models of disease, to determine its potential as a therapeutic agent in vivo. Additionally, the role of 2,2-Difluorocitric acid in the regulation of the citric acid cycle and its metabolic effects on cancer cells and other disease states is an area of active research.
Synthesis Methods
2,2-Difluorocitric acid can be synthesized by the reaction of 2,2-difluoroacetaldehyde with citric acid in the presence of a catalytic amount of sulfuric acid. The reaction yields 2,2-Difluorocitric acid in high purity and yield. The synthesis of 2,2-Difluorocitric acid is a complex process that requires careful control of the reaction conditions to obtain the desired product.
Scientific Research Applications
2,2-Difluorocitric acid has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells by targeting aconitase, an enzyme involved in the citric acid cycle. 2,2-Difluorocitric acid has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Additionally, 2,2-Difluorocitric acid has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
139182-83-5 |
|---|---|
Product Name |
2,2-Difluorocitric acid |
Molecular Formula |
C6H6F2O7 |
Molecular Weight |
228.1 g/mol |
IUPAC Name |
1,1-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6F2O7/c7-6(8,4(13)14)5(15,3(11)12)1-2(9)10/h15H,1H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
SQDDNXLKKRCUBM-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |
synonyms |
2,2-difluorocitrate 2,2-difluorocitric acid 2,2-difluorocitric acid, (+-) isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



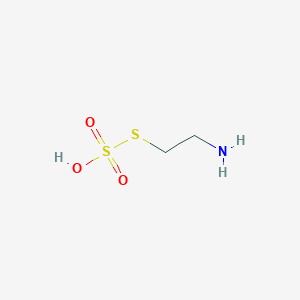
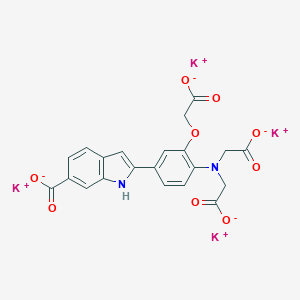
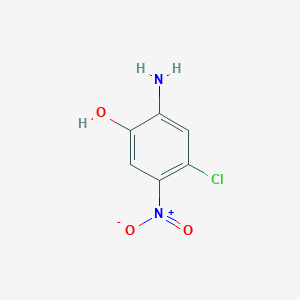
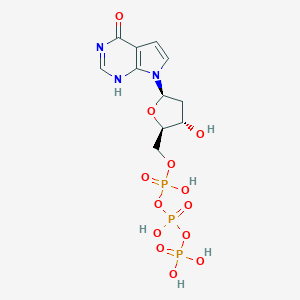
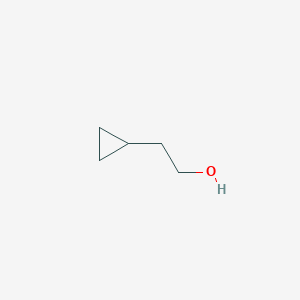
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
